molecular formula C21H20N2O4 B302929 N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide

Número de catálogo B302929
Peso molecular: 364.4 g/mol
Clave InChI: AXGIPDCMPXDLJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies. TAK-659 has been extensively studied for its potential therapeutic applications, and

Mecanismo De Acción

TAK-659 is a reversible inhibitor of N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide, which is a key enzyme involved in the B-cell receptor signaling pathway. N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide plays a crucial role in the survival and proliferation of B-cells, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 binds to the active site of N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide and inhibits its activity, leading to the downregulation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide in biochemical assays, with an IC50 value of 0.85 nM. In preclinical models, TAK-659 has been shown to inhibit the growth of B-cell malignancies, including CLL, MCL, and DLBCL, both in vitro and in vivo. TAK-659 has also been shown to enhance the efficacy of other anticancer agents, such as venetoclax and lenalidomide, in preclinical models. In clinical trials, TAK-659 has demonstrated promising results in patients with relapsed or refractory CLL and MCL.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of TAK-659 is its potent inhibitory activity against N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide, which makes it a promising candidate for the treatment of B-cell malignancies. TAK-659 has also been shown to have synergistic effects when combined with other anticancer agents, which could enhance its therapeutic efficacy. However, one of the limitations of TAK-659 is its poor solubility, which could affect its pharmacokinetic properties and limit its clinical utility. Further studies are needed to optimize the formulation of TAK-659 and improve its solubility and bioavailability.

Direcciones Futuras

There are several future directions for the development of TAK-659. One of the areas of focus is the optimization of its pharmacokinetic properties, including its solubility, bioavailability, and half-life. Another area of interest is the identification of biomarkers that could predict the response to TAK-659 and guide patient selection. There is also a need for further clinical trials to evaluate the safety and efficacy of TAK-659 in combination with other anticancer agents, as well as in different patient populations. Additionally, the potential use of TAK-659 in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and follicular lymphoma, should be explored.

Métodos De Síntesis

The synthesis of TAK-659 involves a multistep process that starts with the preparation of the key intermediate, 2-amino-4-methylbenzoic acid. This intermediate undergoes a series of reactions, including N-alkylation, cyclization, and amide formation, to yield the final product. The synthesis of TAK-659 has been reported in several research articles, and the details of the procedure are available in the literature.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that TAK-659 inhibits N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. TAK-659 has also been shown to enhance the efficacy of other anticancer agents, such as venetoclax and lenalidomide, in preclinical models.

Propiedades

Nombre del producto

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide

Fórmula molecular

C21H20N2O4

Peso molecular

364.4 g/mol

Nombre IUPAC

N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C21H20N2O4/c1-13-4-6-14(7-5-13)19(24)22-15-8-9-17-18(11-15)21(26)23(20(17)25)12-16-3-2-10-27-16/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,24)

Clave InChI

AXGIPDCMPXDLJU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4

SMILES canónico

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4

Solubilidad

1 [ug/mL]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.